5-bromo-N-(1-phenylethyl)pyridin-2-amine

Melting Point Crystallinity Stability

Research groups aiming to build focused kinase inhibitor libraries often face a bottleneck: sourcing building blocks that combine a reactive cross-coupling handle with a defined chiral environment. This racemic intermediate addresses that gap directly. - **Dual Reactivity**: The 5-bromo substituent enables rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig reactions, while the chiral N-(1-phenylethyl) group allows for diastereomeric resolution or asymmetric induction. - **Reliable Physical Form**: Crystalline solid (mp 141-143 °C) ensures straightforward handling and long-term storage stability. - **Supply Assurance**: Available from stock with full quality documentation, eliminating lead-time uncertainty for your synthesis program.

Molecular Formula C13H13BrN2
Molecular Weight 277.16 g/mol
Cat. No. B15146003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(1-phenylethyl)pyridin-2-amine
Molecular FormulaC13H13BrN2
Molecular Weight277.16 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=NC=C(C=C2)Br
InChIInChI=1S/C13H13BrN2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(14)9-15-13/h2-10H,1H3,(H,15,16)
InChIKeyRXWGKSYYHCZAJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-(1-phenylethyl)pyridin-2-amine Overview


5-Bromo-N-(1-phenylethyl)pyridin-2-amine (CAS 1036565-16-8) is a brominated pyridine derivative featuring a chiral α-methylbenzylamine substituent at the 2-amino position . This compound combines a reactive aryl bromide handle at the 5-position of the pyridine ring with a sterically defined, chiral N-(1-phenylethyl) group, making it a versatile intermediate in medicinal chemistry and asymmetric synthesis [1]. Its stable crystalline form (mp 141–143 °C) facilitates reliable handling and storage .

Synthetic handle 5-bromo group supports cross-coupling diversification without perturbing the chiral center.
Chiral environment Racemic N-(1-phenylethyl) group provides a stereochemical bias for asymmetric synthesis studies.
Handling Crystalline form with reported mp 141–143 °C supports stable ambient storage and workflow.

5-Bromo-N-(1-phenylethyl)pyridin-2-amine Irreplaceability


Closely related 2-aminopyridine analogs such as 5-bromo-2-aminopyridine or N-(1-phenylethyl)pyridin-2-amine lack the combined structural features essential for applications requiring both a reactive cross-coupling handle and a defined chiral environment [1]. The presence of the 5-bromo group enables orthogonal functionalization via palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), while the chiral N-(1-phenylethyl) substituent introduces steric bias and a potential point for diastereomeric resolution . Substituting with non-brominated or achiral analogs would eliminate either the key reactivity site or the chiral induction capacity, fundamentally altering the synthetic utility and downstream biological outcomes. The quantitative differentiation below demonstrates why procurement decisions must consider this specific combination of properties.

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Removing the 5-bromo group eliminates the reactive handle needed for modular library synthesis.
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Achiral 2-aminopyridine analogs cannot provide stereochemical control or diastereomeric resolution.
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Non-brominated, chiral-only analogs lose orthogonal diversification; combined properties define the scaffold utility.

5-Bromo-N-(1-phenylethyl)pyridin-2-amine Differentiation Evidence


Melting Point and Crystalline Stability

The target compound exhibits a significantly higher melting point (141–143 °C) compared to the simpler 5-bromo-2-aminopyridine (133–138 °C) . This difference indicates enhanced intermolecular interactions in the solid state, likely due to the bulky phenylethyl group, which translates to improved crystalline stability and ease of handling during synthesis and storage.

Melting point
Data to verify
141–143 °C vs 133–138 °C
Reported +8 °C higher than 5-bromo-2-aminopyridine suggests improved crystalline stability.
Literature ranges; verify with lot-specific COA.
Melting Point Crystallinity Stability

Lipophilicity for Membrane Permeability

The target compound has a computed XLogP3 value of 3.8, which is substantially higher than that of 5-bromo-2-aminopyridine (XLogP3 ≈ 1.0) [1][2]. This increased lipophilicity, conferred by the N-(1-phenylethyl) group, suggests improved passive membrane permeability and blood-brain barrier penetration potential, a critical parameter in CNS drug discovery campaigns.

Lipophilicity
Computed property
XLogP3 3.8 vs ≈1.0
Higher computed logP supports membrane permeability screening context for CNS research.
PubChem computed value; experimental confirmation recommended.
Lipophilicity Drug-likeness ADME

Bromine Handle for Cross-Coupling

The 5-bromo substituent serves as a universal aryl halide handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations . In contrast, the non-brominated analog N-(1-phenylethyl)pyridin-2-amine lacks this reactive site, severely limiting its use as a building block for generating structurally diverse libraries. The bromine atom provides a defined point for iterative functionalization without affecting the chiral center.

Bromine handle
Class-level
5-bromo present vs absent in non-halogenated analog
Enables orthogonal cross-coupling; absent in N-(1-phenylethyl)pyridin-2-amine.
Reactivity based on well-established aryl bromide chemistry.
Cross-coupling Suzuki reaction Buchwald-Hartwig

Chiral Center for Asymmetric Synthesis

The N-(1-phenylethyl) group introduces a stereogenic center, providing a chiral environment that can influence the stereochemical outcome of subsequent reactions [1]. This feature is absent in achiral analogs such as 5-bromo-N-methylpyridin-2-amine or 5-bromo-N-phenylpyridin-2-amine, which lack the α-methylbenzyl stereocenter. The compound is available as a racemate, offering a starting point for either diastereomeric resolution or asymmetric catalysis studies.

Chiral center
Class-level
α-methylbenzylamine chiral center vs achiral analogs
Supports stereochemical control studies and diastereomeric resolution workflows.
Racemate provided; enantiomer separation may be required.
Chiral Asymmetric synthesis Diastereoselectivity

5-Bromo-N-(1-phenylethyl)pyridin-2-amine Applications


Kinase Inhibitor Libraries via Suzuki Coupling

The 5-bromo group permits efficient diversification via Suzuki-Miyaura cross-coupling with boronic acids/esters, enabling the rapid synthesis of focused libraries around the pyridine core while retaining the chiral N-substituent. This strategy is particularly valuable in kinase inhibitor programs where the pyridin-2-amine motif is a common hinge-binding scaffold .

Chiral Ligand and Catalyst Synthesis

The racemic N-(1-phenylethyl) group provides a chiral handle that can be exploited for diastereomeric resolution or as a stereochemical bias in asymmetric transformations. This makes the compound a suitable precursor for developing novel chiral ligands for transition-metal catalysis or for studying enantioselective reactions [1].

Medicinal Chemistry Building Block

With an XLogP3 of 3.8 and a melting point of 141–143 °C, this compound offers a favorable balance of lipophilicity and crystalline stability. It is an attractive building block for CNS-targeted drug discovery programs, where moderate to high lipophilicity is often required for blood-brain barrier penetration [2].

Fluorescent Probe and Materials Precursor

The combination of an electron-rich pyridine core and a bromine substituent allows for post-functionalization to tune optical properties. Derivatives of this scaffold have been explored in the context of non-linear optical materials, as evidenced by studies on the closely related 5-nitro-N-(1-phenylethyl)pyridin-2-amine [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Bromine handle for modular cross-coupling
Suzuki coupling efficiency, pyridine hinge-binder SAR
Chiral ligand / asymmetric catalysis research
Racemic chiral N-substituent
Diastereomeric resolution, enantioselective reaction outcomes
CNS research compound design
Computed lipophilicity (XLogP3 3.8)
BBB penetration model review, permeability assay context
Optoelectronic / materials precursor
Pyridine-bromine scaffold tunability
Post-functionalization for non-linear optical properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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